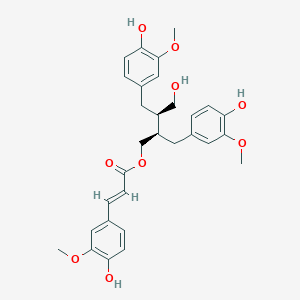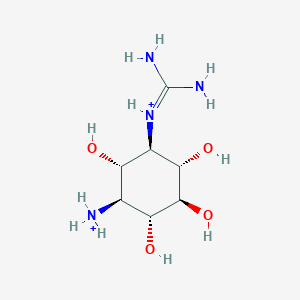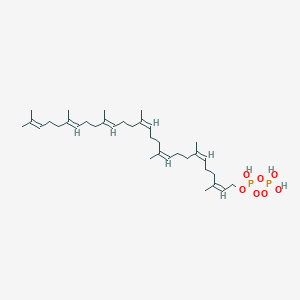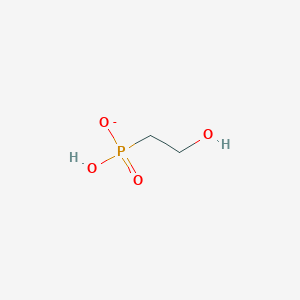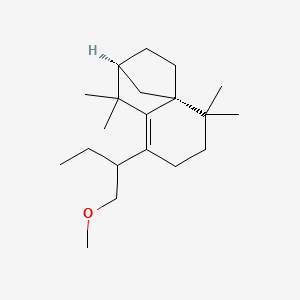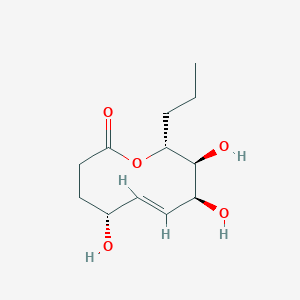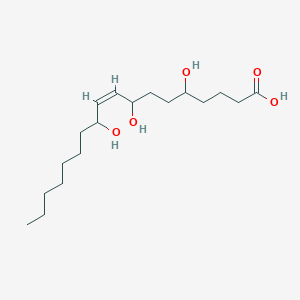
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-5,8,11-trihydroxy-9-octadecenoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Antibacterial Activity
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid and its derivatives have been investigated for their antibacterial properties. Notably, fatty acid hydrazides derived from this compound, among others, were used to synthesize biologically active oxadiazoles, some of which displayed promising antibacterial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).
Asymmetric Synthesis
The compound has also been a subject of interest in the field of asymmetric synthesis. The enantiomerically pure form of this compound was synthesized, contributing valuable insights into the absolute configuration of natural products (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Stereoselective Synthesis
Efforts have been made in the stereoselective synthesis of this compound and its epimers, which have applications as immunostimulants. Such synthesis involves intricate steps like hydrolytic kinetic resolution and olefination, highlighting the compound's significance in the field of organic synthesis (Saikia, Devi, & Barua, 2013).
Industrial Chemical Production
Moreover, it serves as a precursor in the biotransformation process for producing industrially relevant chemicals like (Z)-11-(heptanoyloxy)undec-9-enoic acid. This transformation highlights the compound's role in utilizing waste by-products for synthesizing economically valuable chemicals (Sudheer, Seo, Kim, Chauhan, Chunawala, & Choi, 2018).
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(Z)-5,8,11-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-5-6-8-15(19)11-13-17(21)14-12-16(20)9-7-10-18(22)23/h11,13,15-17,19-21H,2-10,12,14H2,1H3,(H,22,23)/b13-11- |
Clé InChI |
FITAKYVPWCVTII-QBFSEMIESA-N |
SMILES isomérique |
CCCCCCCC(/C=C\C(CCC(CCCC(=O)O)O)O)O |
SMILES |
CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
